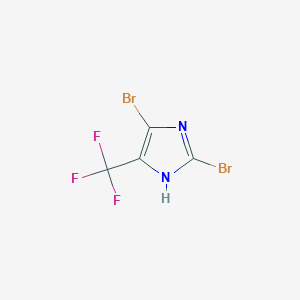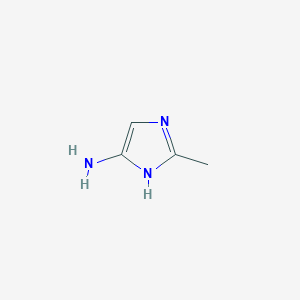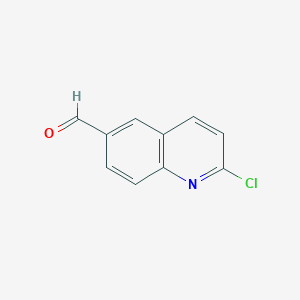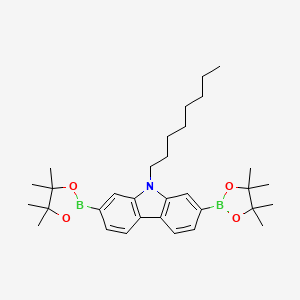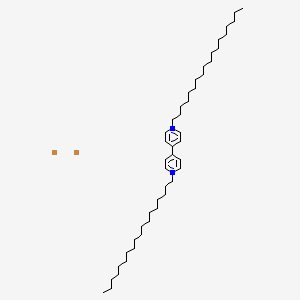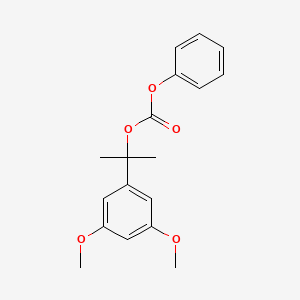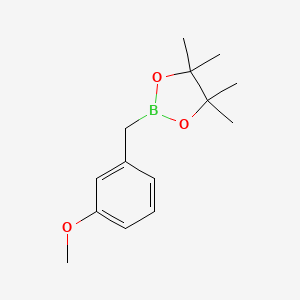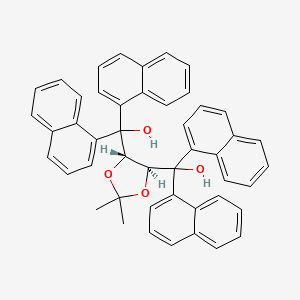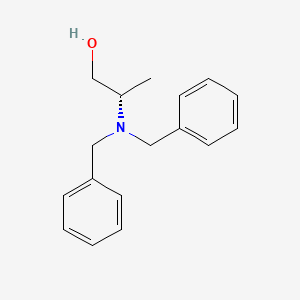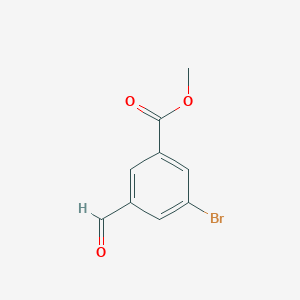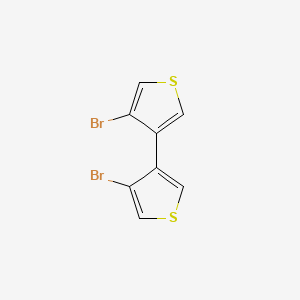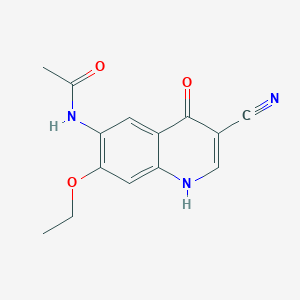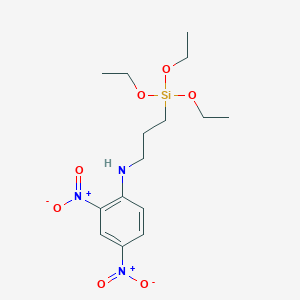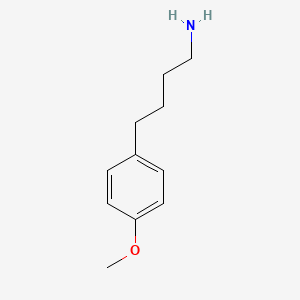
4-(4-甲氧基苯基)丁-1-胺
描述
4-(4-Methoxyphenyl)butan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as MPBA and is used in scientific research for its potential therapeutic properties. MPBA is a psychoactive compound that has been shown to have an effect on the central nervous system.
科学研究应用
Application
“4-(4-Methoxyphenyl)butan-1-amine” is a type of organic compound that can be used as a building block in organic synthesis .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Catalysis
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-methoxyphenyl)butan-2-one” directly from “4-methoxybenzyl alcohol” and “acetone” using a multifunctional supported AuPd nanoalloy catalyst .
Method of Application
This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C=C . In this supported AuPd catalyst, the bimetallic sites catalyze the dehydrogenation and hydrogenation steps and, in combination with the support, catalyze the C–C coupling (aldol) process .
Results or Outcomes
This supported bimetallic catalyst is also effective in utilizing hydrogen from the dehydrogenation reaction for the hydrogenation of “4-(4-methoxyphenyl)but-3-en-2-one” to “4-(4-methoxyphenyl)butane-2-one” via a hydrogen auto transfer route .
Synthesis of Difluoro Compounds
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used to synthesize “4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine hydrochloride”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Synthesis of Schiff Bases
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of Schiff bases, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Method of Application
This involves the reaction of “4-(4-Methoxyphenyl)butan-1-amine” with an appropriate carbonyl compound to form the Schiff base .
Results or Outcomes
The resulting Schiff bases can be used as intermediates in the synthesis of various other compounds, including dithiocarbamates and dyes .
Radiolysis Studies
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in radiolysis studies, specifically in the investigation of the decay of its radical cation in water .
Method of Application
This involves the generation of the radical cation of “4-(4-Methoxyphenyl)butan-1-amine” via radiolysis, followed by the investigation of its decay kinetics .
Results or Outcomes
The results of these studies can provide valuable insights into the reactivity and stability of radical cations, which can have implications in various fields such as radiation chemistry and environmental science .
Synthesis of 4-(4-Methoxyphenyl)-1-butanol
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-Methoxyphenyl)-1-butanol”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
属性
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)butan-1-amine | |
CAS RN |
72457-26-2 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

